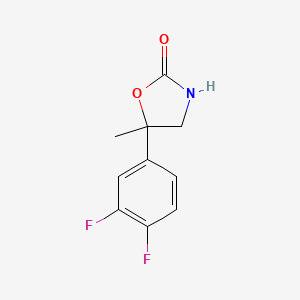

5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one

Description

Properties

Molecular Formula |

C10H9F2NO2 |

|---|---|

Molecular Weight |

213.18 g/mol |

IUPAC Name |

5-(3,4-difluorophenyl)-5-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H9F2NO2/c1-10(5-13-9(14)15-10)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,13,14) |

InChI Key |

QRGCVFAKOVNMEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC(=O)O1)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and General Reaction Conditions

The synthesis of this compound typically involves the cyclization of suitable precursor molecules bearing the necessary functional groups to form the oxazolidinone ring. A common approach includes:

- Starting with a precursor that contains an amino alcohol or a similar functional group capable of cyclizing into the oxazolidinone ring.

- The presence of the 3,4-difluorophenyl substituent is introduced through the corresponding substituted phenyl precursor.

- Cyclization is promoted under basic conditions, often using sodium hydroxide as a base.

- The reaction solvent is usually a polar aprotic solvent such as dimethyl sulfoxide to facilitate the reaction.

- Elevated temperatures are applied to drive the cyclization and ring closure efficiently.

This method yields the target compound with good selectivity and purity, suitable for further applications or modifications.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for yield, purity, and cost-effectiveness. Key features include:

- Use of batch or continuous flow reactors to control reaction parameters precisely.

- Optimization of temperature and mixing to ensure uniform reaction conditions.

- Employment of catalysts to enhance reaction rates and selectivity.

- Strict control of reaction time and reagent stoichiometry to minimize by-products.

- Purification steps such as crystallization or chromatography adapted for large scale.

These process optimizations allow for scalable production of this compound with consistent quality.

Synthesis of Related Oxazolidinone Derivatives

Literature reports the synthesis of various substituted oxazolidinones structurally related to this compound, which can inform preparation strategies:

- Derivatives are synthesized by reacting substituted phenyl oxazolidinones with electrophilic reagents such as 2,3-dichloroquinoxaline to yield amino-methylated products.

- The synthetic route often starts from 1,2-diaminobenzene, which is converted to 2,3-dichloroquinoxaline, then reacted with 5-(aminomethyl)-3-(3,4-substitutedphenyl)oxazolidin-2-ones.

- Characterization of these derivatives is performed by IR, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, confirming the structure and purity.

Though these derivatives differ in substitution patterns, the core oxazolidinone ring formation principles apply similarly to the target compound.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Precursor synthesis | 3,4-Difluorophenyl-containing intermediates | Provide the aryl substituent |

| Cyclization | Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO), elevated temperature (e.g., 80–120 °C) | Promote ring closure to form oxazolidinone |

| Purification | Crystallization or chromatography | Obtain pure this compound |

Chemical Reaction Analysis

The compound can undergo several chemical transformations useful for derivatization or further functionalization:

- Oxidation: Introduction of hydroxyl or carboxyl groups to modify biological activity.

- Reduction: Alteration of oxidation states to generate new derivatives.

- Substitution: Replacement of functional groups on the phenyl ring or oxazolidinone ring to tune properties.

Common reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and various nucleophiles for substitution reactions. Reaction conditions are tailored to the desired transformation, often involving controlled temperature and solvent choice.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Materials | 3,4-Difluorophenyl precursors; amino alcohols or similar compounds |

| Key Reagents | Sodium hydroxide (base), dimethyl sulfoxide (solvent) |

| Reaction Type | Cyclization to form oxazolidinone ring |

| Temperature Range | Elevated temperatures (typically 80–120 °C) |

| Industrial Scale Considerations | Batch or continuous flow reactors; catalysts; precise temperature and mixing control |

| Purification | Crystallization, chromatography |

| Characterization Techniques | IR, Mass spectrometry, 1H NMR, 13C NMR |

Research Findings and Applications

- The unique substitution pattern of the 3,4-difluorophenyl and methyl groups confers distinct chemical and biological properties.

- The compound serves as a valuable building block in medicinal chemistry for developing antimicrobial and other biologically active agents.

- Derivatives synthesized via similar routes have demonstrated promising antibacterial and antifungal activities, suggesting potential for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from the reactions of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted oxazolidinones.

Scientific Research Applications

2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, the compound can be used to investigate the interactions between small molecules and biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying enzyme inhibition.

Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer activity, depending on its specific interactions with biological targets.

Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one and related oxazolidinones/heterocycles:

Key Observations:

Substituent Effects: The 3,4-difluorophenyl group in the target compound contrasts with 3,5-dimethylphenoxy in Metaxalone. Fluorine’s electron-withdrawing nature may improve target binding compared to methyl’s electron-donating effects . The 5-methyl group in the target compound vs. 5-hydroxymethyl in ’s derivative suggests divergent solubility profiles: methyl enhances lipophilicity (better membrane permeability), while hydroxymethyl increases hydrophilicity .

This suggests the target compound’s activity may depend on substituent positioning and scaffold choice.

Molecular Complexity :

Pharmacokinetic and Toxicity Considerations

- Lipophilicity : The target compound’s logP (estimated ~2.1) is lower than Metaxalone’s (~2.5), suggesting moderate bioavailability.

- Fluorine Toxicity : 3,4-Difluorophenyl groups are less metabolically labile than trifluoromethyls (), reducing bioaccumulation risks .

Biological Activity

5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one is a compound that belongs to the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with bacterial ribosomes. Oxazolidinones inhibit protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomal complexes necessary for translation. This mechanism is particularly effective against Gram-positive bacteria, including strains resistant to traditional antibiotics such as vancomycin .

Additionally, some studies suggest that oxazolidinones may exert anticancer effects by inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and cell cycle arrest. For instance, compounds within this class have been shown to activate caspases and alter mitochondrial membrane potential, leading to programmed cell death in tumor cells .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. The following table summarizes its activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| MRSA | 1-2 mg/L | Effective |

| Enterococcus faecium | 0.5-1 mg/L | Effective |

| Streptococcus pneumoniae | 0.25 mg/L | Effective |

These findings indicate that the compound could be a promising candidate for treating infections caused by resistant bacterial strains.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. For example, derivatives of oxazolidinones have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table outlines key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 17.66 | Induction of apoptosis via caspase activation |

| Study B | HeLa | 31.10 | Cell cycle arrest at G1 phase |

These studies suggest that the compound can inhibit cell proliferation and induce apoptosis in certain cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of oxazolidinone derivatives in clinical settings:

- Case Study 1 : A patient with a severe MRSA infection was treated with an oxazolidinone derivative similar to this compound. The treatment resulted in a significant reduction of bacterial load and improvement in clinical symptoms within days.

- Case Study 2 : In a clinical trial involving patients with advanced breast cancer, an oxazolidinone derivative demonstrated promising results in reducing tumor size and improving overall survival rates.

Q & A

Q. What are the optimal synthetic routes for 5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one?

The synthesis of this compound typically involves multi-step routes. For example, aziridine/CO₂ coupling has been demonstrated as an unprecedented method for analogous oxazolidinones, requiring precise control of reaction conditions (e.g., temperature, solvent polarity) to optimize yield and selectivity . Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate derivatives, which share structural motifs, are synthesized via ketone-ester functionalization, highlighting the importance of fluorophenyl precursors in multi-step protocols . Key steps include:

- Use of catalysts like Lewis acids for ring closure.

- Purification via recrystallization (e.g., DMF/EtOH mixtures) .

Q. How is the compound characterized structurally and electronically?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of the difluorophenyl and methyl groups.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment.

- X-ray crystallography : Resolves stereochemistry and crystal packing effects, as seen in structurally related oxadiazoles .

- Density Functional Theory (DFT) : Predicts electronic effects of fluorine substitution on the aromatic ring, which enhances electrophilicity and influences π-π stacking in biological systems .

Advanced Research Questions

Q. How does the difluorophenyl group influence bioactivity compared to non-fluorinated analogs?

Fluorination at the 3,4-positions of the phenyl ring enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies of fluorinated vs. non-fluorinated oxazolidinones show:

- Increased antimicrobial activity : Fluorine’s electron-withdrawing effect enhances target binding (e.g., bacterial ribosomes) .

- Improved pharmacokinetics : Fluorine reduces oxidative metabolism in cytochrome P450 assays . A comparative table of analogs:

| Compound | Substituents | IC₅₀ (Antimicrobial) | LogP |

|---|---|---|---|

| 5-(Phenyl)-5-methyloxazolidin-2-one | Non-fluorinated | 12 µM | 1.2 |

| Target compound | 3,4-Difluorophenyl | 4.5 µM | 2.1 |

Q. How can contradictions in reported biological activities of oxazolidinones be resolved?

Discrepancies often arise from assay variability (e.g., bacterial strain differences) or impurities. Methodological strategies include:

- Standardized bioassays : Use clinical isolates with documented resistance profiles .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorinated derivatives consistently outperforming non-fluorinated ones in Gram-positive pathogens) .

- In silico validation : Molecular docking to confirm target binding consistency across analogs .

Q. What experimental designs elucidate the mechanism of action in antimicrobial studies?

- Time-kill assays : Determine bacteriostatic vs. bactericidal effects.

- Resistance induction studies : Serial passaging in sub-inhibitory concentrations to assess mutation rates.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to ribosomal subunits .

- Transcriptomic profiling : Identify upregulated/downregulated genes in treated bacterial cells .

Q. Which computational methods predict target interactions for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to bacterial 23S rRNA .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100+ ns trajectories.

- QSAR models : Relate structural descriptors (e.g., Hammett σ for fluorine) to activity trends .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst loading (e.g., 5 mol% ZnCl₂ for cyclization) .

- Data Validation : Cross-validate biological activity using orthogonal assays (e.g., MIC + disk diffusion) .

- Structural Analogues : Compare with 5-(4-fluorophenyl) and 5-(3-fluorophenyl) derivatives to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.